![molecular formula C20H25N3O B2758438 3-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one CAS No. 2189434-48-6](/img/structure/B2758438.png)
3-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one
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Overview
Description
Scientific Research Applications
Piperidine Derivatives in Scientific Research
Piperidine is a basic chemical structure found in many pharmaceutical drugs and has been extensively researched for its versatility in drug development. It is a six-membered heterocyclic ring containing one nitrogen atom, making it a frequent scaffold in medicinal chemistry. Piperidine derivatives have been explored for their potential therapeutic properties across a broad range of biological targets.
For instance, piperidine-based compounds have been evaluated for their repellent efficacy against certain species of mosquitoes and black flies. One study demonstrated the repellent effectiveness of a piperidine compound, comparing it to DEET, a widely used insect repellent. The piperidine derivative showed superior protection over extended periods, highlighting its potential as a potent insect repellent formulation (Debboun, Strickman, Solberg, et al., 2000).
Mechanism of Action
Target of Action
Similar compounds, such as 1-benzyl-4-piperidinylmethylamine, have been shown to interact withAcetylcholinesterase . Acetylcholinesterase is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine.
Pharmacokinetics
A structurally similar compound, 2-((1-benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1h-inden-1-one hydrochloride, has been described as having a high gastrointestinal absorption and being a bbb (blood-brain barrier) permeant . These properties suggest that the compound could have good bioavailability and reach its target sites effectively.
properties
IUPAC Name |
3-[(1-benzylpiperidin-4-yl)methyl]-6-cyclopropylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c24-20-12-19(18-6-7-18)21-15-23(20)14-17-8-10-22(11-9-17)13-16-4-2-1-3-5-16/h1-5,12,15,17-18H,6-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIYJDAFRLXOIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one |
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